molecular formula C7H6N2O6S2 B8039271 2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide

2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide

Cat. No.: B8039271
M. Wt: 278.3 g/mol
InChI Key: MOQNCUZFNPEXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzodithiazoles, which are characterized by a benzene ring fused with a dithiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzodithiazole followed by oxidation to introduce the nitro group and the tetraoxide functionality. The reaction conditions often require the use of strong acids like sulfuric acid and oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodithiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Conversion to 2-methyl-5-amino-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide.

    Substitution: Various substituted benzodithiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity. The compound’s unique structure allows it to engage in multiple pathways, including oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide: Lacks the nitro group, resulting in different reactivity and applications.

    5-Nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide:

Uniqueness

2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide is unique due to the presence of both nitro and methyl groups, which confer distinct reactivity and a broad spectrum of applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

2-methyl-5-nitro-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6S2/c1-8-16(12,13)6-3-2-5(9(10)11)4-7(6)17(8,14)15/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQNCUZFNPEXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1S(=O)(=O)C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.